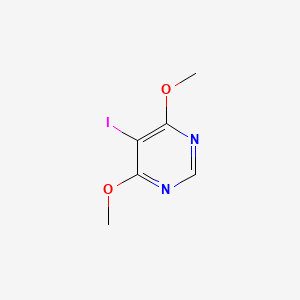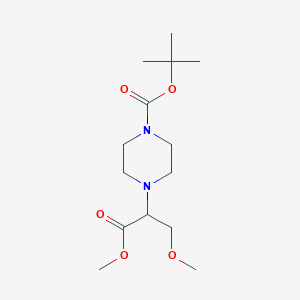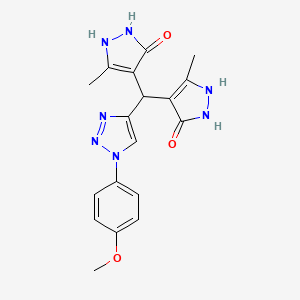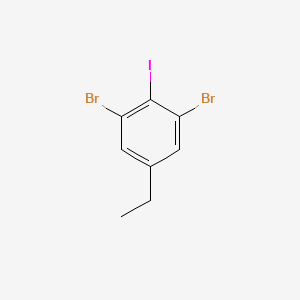![molecular formula C13H22O3Si B13920008 (3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol CAS No. 188875-63-0](/img/structure/B13920008.png)
(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxy group, and a methoxy group attached to a benzenemethanol core. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol typically involves the reaction of benzenemethanol with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, simpler alcohols, and substituted benzenemethanol compounds.
Wissenschaftliche Forschungsanwendungen
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, while the ethoxy and methoxy groups enhance solubility and reactivity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but lacks the benzenemethanol core.
Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate: Similar structure but with an acetate group instead of benzenemethanol.
2-((Trimethylsilyl)methoxy)ethan-1-amine: Contains a trimethylsilyl group and an amine group.
Uniqueness
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.
Eigenschaften
CAS-Nummer |
188875-63-0 |
|---|---|
Molekularformel |
C13H22O3Si |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
[3-(2-trimethylsilylethoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,3)8-7-15-11-16-13-6-4-5-12(9-13)10-14/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
MVRJMONUWNTPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)



![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)


![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)


methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)

